Hafnium(IV) carbide

説明

Hafnium(IV) carbide (HfC) is a chemical compound composed of hafnium and carbon. It is known for its exceptional properties, including a very high melting point of approximately 3,958°C, making it one of the most refractory materials known . This compound is typically a black, odorless powder with a cubic crystal structure . Its unique properties make it valuable in various high-temperature applications.

準備方法

Hafnium(IV) carbide can be synthesized through several methods:

Carbothermic Reduction: This involves the reduction of hafnium(IV) oxide with carbon at temperatures ranging from 1,800 to 2,000°C. This method requires a long processing time to ensure the complete removal of oxygen.

Chemical Vapor Deposition (CVD): High-purity this compound coatings can be obtained by chemical vapor deposition from a gas mixture of methane, hydrogen, and vaporized hafnium(IV) chloride. This method is technically complex and costly but produces high-quality coatings.

Other Methods: Additional methods include sol-gel polycondensation, spark plasma sintering, and low-temperature synthesis.

化学反応の分析

Hafnium(IV) carbide undergoes various chemical reactions, including:

Oxidation: This compound has low oxidation resistance, with oxidation starting at temperatures as low as 430°C. The oxidation process typically forms hafnium(IV) oxide.

Reduction: this compound can be reduced to elemental hafnium under specific conditions.

Substitution: It can react with halogens to form hafnium tetrahalides, such as hafnium(IV) chloride.

Common reagents used in these reactions include oxygen, chlorine, and other halogens. The major products formed from these reactions are hafnium(IV) oxide and hafnium tetrahalides.

科学的研究の応用

Hafnium(IV) carbide has a wide range of applications in scientific research and industry:

High-Temperature Materials: Due to its high melting point and thermal stability, this compound is used in the production of ultra-high temperature ceramics and coatings.

Mechanical Applications: Its exceptional hardness and wear resistance make it suitable for cutting tools and protective coatings.

Aerospace Engineering: This compound is used in aerospace engineering for components that must withstand extreme temperatures.

Biocompatibility: Its biocompatibility makes it a candidate for medical applications, although this area is still under research.

作用機序

The mechanism by which hafnium(IV) carbide exerts its effects is primarily related to its physical and chemical properties. Its high melting point and thermal stability are due to the strong covalent bonds between hafnium and carbon atoms. The compound’s hardness and wear resistance are attributed to its crystal structure and the strength of the hafnium-carbon bonds .

類似化合物との比較

Hafnium(IV) carbide is often compared with other refractory compounds, such as:

Tantalum Carbide (TaC): Similar in structure and properties, but this compound has a higher melting point.

Zirconium Carbide (ZrC): Zirconium carbide has similar chemical and physical properties due to the lanthanide contraction, which makes the ionic radii of hafnium and zirconium nearly identical.

Hafnium Nitride (HfN): Hafnium nitride is another refractory compound with high thermal stability, but this compound has a higher melting point.

This compound’s uniqueness lies in its combination of high melting point, hardness, and thermal stability, making it superior for specific high-temperature applications.

特性

IUPAC Name |

methanidylidynehafnium(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C.Hf/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDNLVYQHRUYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

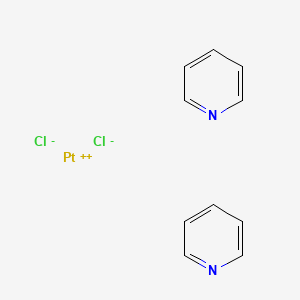

[C-]#[Hf+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfC, CHf | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Hafnium(IV) carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027098 | |

| Record name | Hafnium(IV) carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | Hafnium carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12069-85-1 | |

| Record name | Hafnium carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)